

A Comprehensive Technical Guide to 1,1-Dibutoxybutane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1,1-Dibutoxybutane

Cat. No.: B1265885

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,1-Dibutoxybutane**, also known as butyraldehyde dibutyl acetal. It covers its chemical identity, physical properties, synthesis protocols, reaction mechanisms, and applications, with a focus on its relevance in research and development.

Chemical Identity and Synonyms

1,1-Dibutoxybutane is an organic compound classified as an acetal. It is a colorless liquid with a variety of synonyms and alternative names used in commercial and scientific contexts.^{[1][2][3]}

Table 1: Chemical Identifiers and Synonyms for **1,1-Dibutoxybutane**

Identifier	Value
IUPAC Name	1,1-Dibutoxybutane
CAS Number	5921-80-2[1][2][3]
Molecular Formula	C ₁₂ H ₂₆ O ₂ [1][2][3]
Molecular Weight	202.33 g/mol [2]
Synonyms	Butyraldehyde dibutyl acetal, Lageracetal, Butanal dibutyl acetal, Butyl acetal[1][3][4]

Physicochemical Properties

The physical and chemical properties of **1,1-Dibutoxybutane** are crucial for its handling, application, and analysis.

Table 2: Physicochemical Data for **1,1-Dibutoxybutane**

Property	Value
Appearance	Colorless liquid
Boiling Point	214 °C[3]
Density	0.844 g/cm ³
Refractive Index	1.423
Flash Point	51 °C
Solubility	Soluble in alcohol and ether; almost insoluble in water.[5]

Synthesis of 1,1-Dibutoxybutane

A common method for the synthesis of **1,1-Dibutoxybutane** is the acid-catalyzed reaction of butyraldehyde with butanol. A more advanced method involves the direct conversion of n-butanol using a heterogeneous catalyst.

This protocol is adapted from a study on the synthesis of **1,1-Dibutoxybutane** from n-butanol.
[6]

Materials:

- n-butanol
- Chromium(VI) oxide (CrO_3)
- Activated Carbon (AC)
- Hydrogen gas (H_2)
- Acetone
- Hydrochloric acid (HCl), 1.0 M
- Deionized water

Equipment:

- Tube furnace
- Soxhlet extractor
- Sieves (60-80 mesh)
- Gas chromatograph-mass spectrometer (GC-MS)
- ^1H -NMR spectrometer

Procedure:

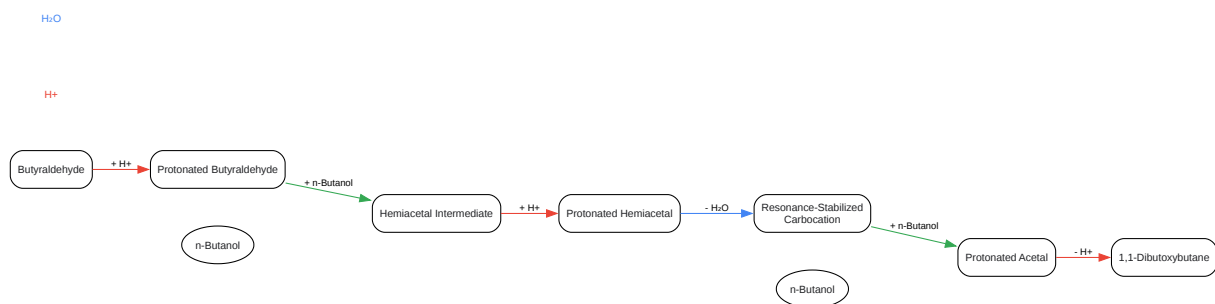
- Catalyst Preparation:
 - Activate coconut shell carbon at 650 °C in a hydrogen atmosphere (15 mL/min flow rate) for 4 hours.

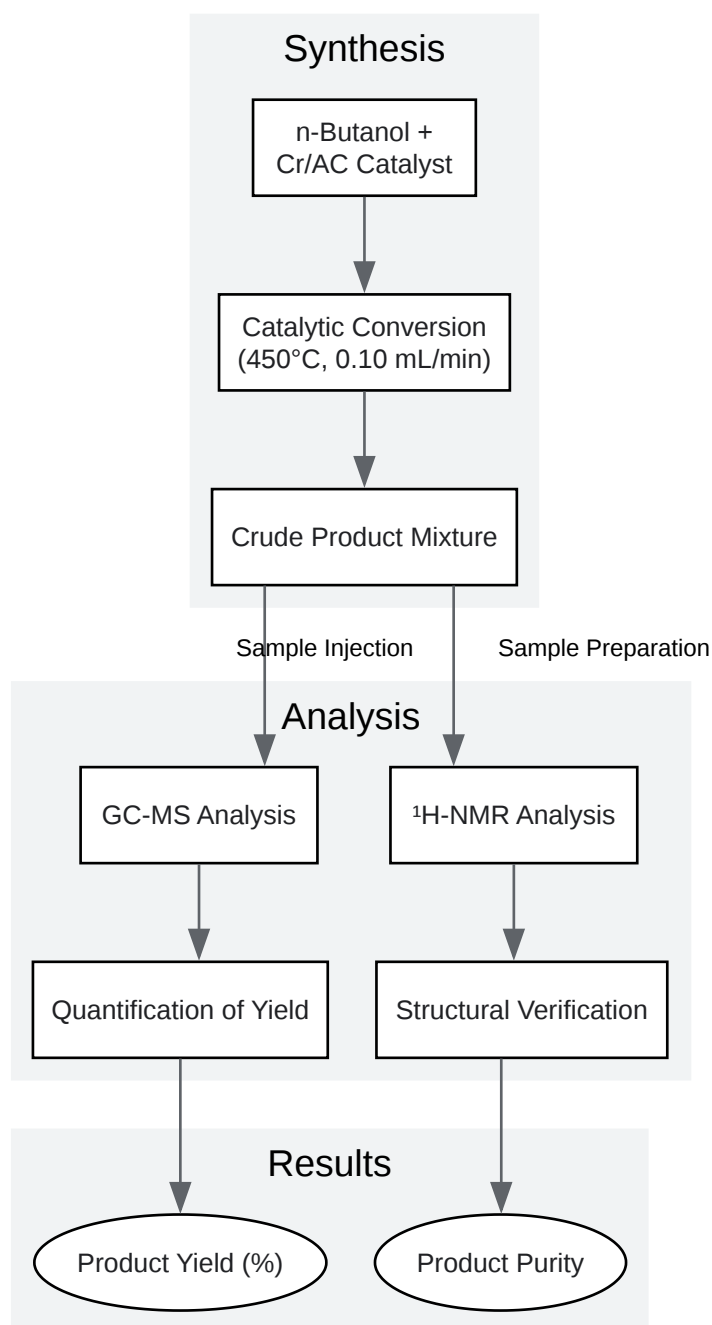
- Wash the activated carbon with acetone in a Soxhlet extractor, followed by three washes with 1.0 M HCl.
- Sieve the washed activated carbon to a mesh size of 60-80.
- Impregnate the activated carbon with a Cr(VI) solution.
- Reduce the chromium-impregnated activated carbon with H₂ at 650 °C to obtain the Cr/AC catalyst.
- Synthesis of **1,1-Dibutoxybutane**:
 - Place a specific amount of the Cr/AC catalyst (e.g., 5 g) in a reactor within an oven.
 - Heat the reactor to the desired temperature (e.g., 450 °C).
 - Introduce a continuous flow of n-butanol into the reactor at a specific flow rate (e.g., 0.10 mL/min).
 - Collect the product mixture as it elutes from the reactor.
- Product Analysis:
 - Analyze the collected product mixture using GC-MS to identify and quantify the components, including **1,1-Dibutoxybutane**, unreacted n-butanol, and any byproducts.
 - Confirm the structure of the synthesized **1,1-Dibutoxybutane** using ¹H-NMR spectroscopy.

Quantitative Data from Synthesis Study: A study utilizing this method reported a maximum yield of 53.42% of **1,1-dibutoxybutane** at 450 °C with 5 g of Cr/AC catalyst and an alcohol flow rate of 0.10 mL/min.[6]

Reaction Mechanism and Experimental Workflow

The synthesis of **1,1-Dibutoxybutane** follows the general mechanism of acid-catalyzed acetal formation from an aldehyde and an alcohol. This is a reversible process.





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